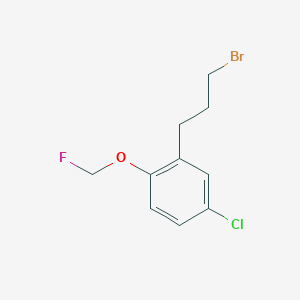
1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C10H11BrClFO It is a derivative of benzene, where the benzene ring is substituted with bromopropyl, chloro, and fluoromethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene typically involves multiple steps. One common method starts with the bromination of propylbenzene to form 3-bromopropylbenzene. This intermediate is then subjected to chlorination and fluoromethoxylation under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts such as aluminum chloride or ferric bromide for the bromination step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields alcohols, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro and fluoromethoxy groups may enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine atom on the benzene ring.
Chlorobenzene: Contains a chlorine atom on the benzene ring.
Fluorobenzene: Contains a fluorine atom on the benzene ring.
Uniqueness
1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene is unique due to the presence of multiple functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of bromopropyl, chloro, and fluoromethoxy groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H11BrClFO |
|---|---|
Molekulargewicht |
281.55 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-4-chloro-1-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11BrClFO/c11-5-1-2-8-6-9(12)3-4-10(8)14-7-13/h3-4,6H,1-2,5,7H2 |
InChI-Schlüssel |
LZFISEHAZYMTIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CCCBr)OCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


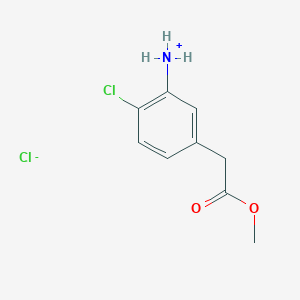
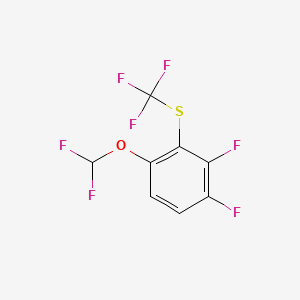

![N2-phenyl-1H-benzo[d]imidazole-2,7-diamine](/img/structure/B14059093.png)

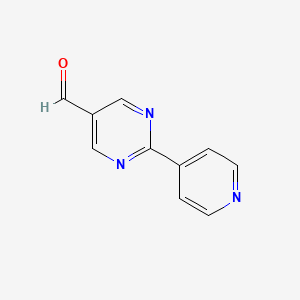

![7-bromo-8-methoxy-3-methyl-1-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B14059116.png)
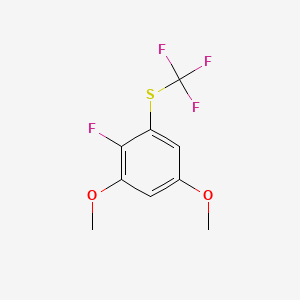


![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B14059147.png)


